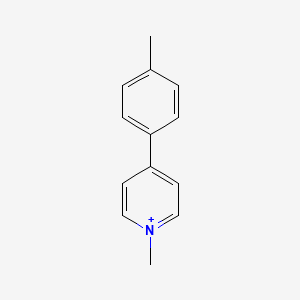
1-Methyl-4-(4-methylphenyl)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(4-methylphenyl)pyridin-1-ium is a quaternary ammonium compound with a pyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-(4-methylphenyl)pyridin-1-ium can be synthesized through several methods. One common approach involves the alkylation of 4-(4-methylphenyl)pyridine with methyl iodide. The reaction typically occurs in an aprotic solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows:
4-(4-methylphenyl)pyridine+methyl iodide→this compound iodide
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4-methylphenyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
1-Methyl-4-(4-methylphenyl)pyridin-1-ium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-methylphenyl)pyridin-1-ium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenylpyridin-1-ium: Similar structure but lacks the additional methyl group on the phenyl ring.
4-(4-Methylphenyl)pyridine: Precursor to the compound, lacks the quaternary ammonium group.
Uniqueness
1-Methyl-4-(4-methylphenyl)pyridin-1-ium is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its quaternary ammonium structure makes it more soluble in water compared to its non-quaternary counterparts, enhancing its applicability in various fields.
Properties
CAS No. |
106777-08-6 |
|---|---|
Molecular Formula |
C13H14N+ |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
1-methyl-4-(4-methylphenyl)pyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-11-3-5-12(6-4-11)13-7-9-14(2)10-8-13/h3-10H,1-2H3/q+1 |
InChI Key |
VRWIYWZRZYMXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















